

# (R)-PF-04991532 synthesis pathway and key intermediates

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Compound of Interest		
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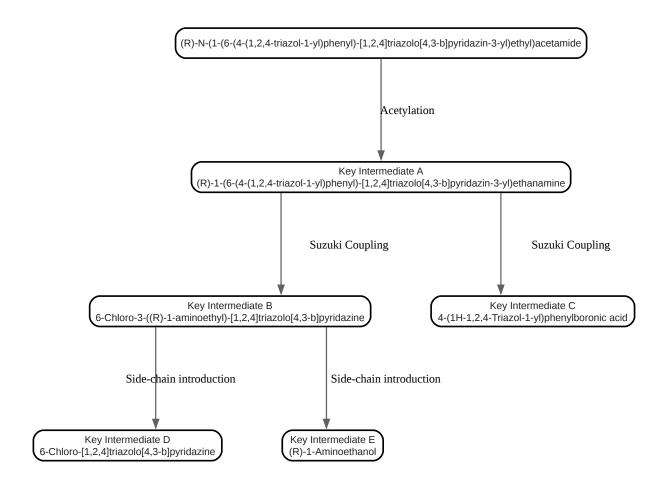
An In-depth Technical Guide on the Synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2] [3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide

Disclaimer: The compound (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide is not found in the reviewed scientific literature under the designation PF-04991532. The widely recognized PF-04991532 is (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This guide, therefore, presents a proposed synthetic pathway for the molecule requested by the user, based on established chemical principles and analogous reactions found in the literature.

#### **Retrosynthetic Analysis**

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The molecule can be disconnected at the C6-phenyl bond and the C3-ethylamino bond of the central[1][2][3]triazolo[4,3-b]pyridazine core. This leads to three key intermediates: a functionalized triazolopyridazine core, a substituted phenylboronic acid, and a chiral ethylamine side chain.





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Caption: Retrosynthetic analysis of the target molecule.

### **Synthesis of Key Intermediates**



# Intermediate D: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of the triazolopyridazine core can be achieved from commercially available starting materials. A plausible route starts with 3,6-dichloropyridazine.

- Hydrazinolysis: Reaction of 3,6-dichloropyridazine with hydrazine hydrate would yield 3chloro-6-hydrazinopyridazine.
- Cyclization: The resulting hydrazinopyridazine can be cyclized to form the triazole ring. This can be achieved using various one-carbon sources. For example, reaction with cyanogen bromide can provide the 3-amino derivative, or reaction with triethyl orthoformate can yield the unsubstituted triazole, which would then require further functionalization at the 3-position. A more direct approach to a functionalizable handle at C3 is desirable. An efficient synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines has been described via intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[4]

# Intermediate C: 4-(1H-1,2,4-Triazol-1-yl)phenylboronic acid

This intermediate can be prepared via a copper-catalyzed cross-coupling reaction.

 Coupling: The reaction of 4-bromophenylboronic acid with 1,2,4-triazole in the presence of a copper catalyst and a suitable base would afford the desired product.

# Intermediate B: (R)-1-(6-Chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine

The introduction of the chiral ethylamine side chain at the C3 position of the triazolopyridazine core is a critical step. Several strategies can be envisioned:

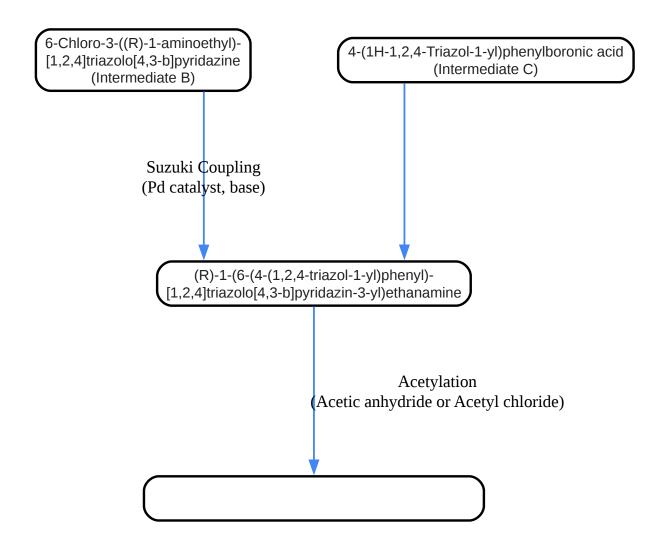
From a 3-acetyl derivative: One could synthesize 3-acetyl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. This could then undergo stereoselective reductive amination to install the (R)-ethylamine group.



- Nucleophilic substitution: If a suitable leaving group is present at an ethyl side chain at the
   C3 position, a nucleophilic substitution with an amine source could be performed.
- Resolution: A racemic mixture of 1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine
  could be synthesized and then resolved using chiral chromatography or by forming
  diastereomeric salts with a chiral acid.

#### **Proposed Forward Synthesis Pathway**

The proposed forward synthesis involves the coupling of the key intermediates followed by a final acylation step.



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Caption: Proposed forward synthesis of the target molecule.

- Suzuki Coupling: A palladium-catalyzed Suzuki cross-coupling reaction between
   Intermediate B ((R)-1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine) and
   Intermediate C (4-(1H-1,2,4-triazol-1-yl)phenylboronic acid) would form the C6-phenyl bond.
   This reaction typically requires a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), a base (e.g., Na<sub>2</sub>CO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub>), and a suitable solvent system (e.g., dioxane/water or DME).
- Acetylation: The resulting amine would then be acylated to form the final acetamide product.
   This can be achieved using standard conditions, such as reaction with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine.

### **Representative Experimental Protocols**

The following are representative experimental protocols for reactions analogous to those in the proposed synthesis. These would require optimization for the specific substrates.

# Protocol 1: Synthesis of a 6-Substituted-[1][2] [3]triazolo[4,3-b]pyridazine (Analogous to Step 1)

A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives have been synthesized.[5] While not a direct precursor, the formation of the core ring system is relevant.

# Protocol 2: Suzuki Coupling of a Chloro-pyridazine Derivative (Analogous to Step 1 in Forward Synthesis)

The synthesis of 6-(substituted-phenyl)-[1][2][3]triazolo[4,3-b]pyridazines has been reported, which likely involves a cross-coupling reaction.[1] A general procedure for a Suzuki coupling would be: To a solution of the chloro-triazolopyridazine (1 equivalent) and the phenylboronic acid (1.2 equivalents) in a degassed solvent mixture like 1,4-dioxane and water (4:1) is added a base such as sodium carbonate (2 equivalents) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.



# Protocol 3: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides (Illustrative of Intermediate C Synthesis and Final Amide Formation)

A method for synthesizing 4-(1H-1,2,4-triazol-1-yl)aniline has been described, which involves the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[6] This aniline could then be converted to the corresponding boronic acid. The same reference also describes the formation of amides from this aniline, which is analogous to the final acetylation step.[6]

### **Quantitative Data**

As this is a proposed synthesis for a compound not found in the literature, no experimental quantitative data is available. A representative table for presenting such data is shown below.

Step	Reaction	Starting Material	Product	Yield (%)	Purity (%)	Analytical Method
1	Suzuki Coupling	Intermediat e B & C	(R)-1-(6-(4- ())ethana mine	-	-	LC-MS, <sup>1</sup> H NMR
2	Acetylation	(R)-1-(6-(4- ())ethana mine	Final Product	-	-	LC-MS, <sup>1</sup> H NMR

### Conclusion

The synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide is feasible through a convergent synthetic strategy. The key challenges in this synthesis would be the stereoselective introduction of the (R)-ethylamine side chain onto the triazolopyridazine core and the optimization of the Suzuki coupling reaction. The proposed pathway provides a solid foundation for the development of a detailed experimental procedure for the synthesis of this novel compound.



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